![molecular formula C14H12F3N3O B4673647 1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone](/img/structure/B4673647.png)
1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone
Overview
Description
1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a methyl group
Preparation Methods
The synthesis of 1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Chemical Reactions Analysis
1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its unique chemical properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The trifluoromethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar compounds to 1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone include other pyrimidine derivatives and trifluoromethyl-substituted compounds. These compounds often share similar chemical properties but can differ significantly in their biological activities and applications. For example:
Imidazole-containing compounds: These compounds are known for their broad range of biological activities, including antibacterial and antifungal properties.
Triazole-pyrimidine hybrids: These compounds have shown potential as neuroprotective and anti-inflammatory agents.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[4-methyl-2-[3-(trifluoromethyl)anilino]pyrimidin-5-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-8-12(9(2)21)7-18-13(19-8)20-11-5-3-4-10(6-11)14(15,16)17/h3-7H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXRKGFKSKNWNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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